Dimethyl(methylaminomethylidene)azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(methylaminomethylidene)azanium;chloride is a chemical compound with the molecular formula C3H7Cl2N. It is known for its applications in organic synthesis and various industrial processes. The compound is characterized by its unique structure, which includes a dimethylamino group and a chloromethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(methylaminomethylidene)azanium;chloride can be synthesized through the reaction of dimethylamine with chloromethylidene chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined in precise ratios. The reaction is monitored closely to maintain optimal conditions, including temperature and pressure, to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(methylaminomethylidene)azanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form simpler amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and other organic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl(methylaminomethylidene)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl(methylaminomethylidene)azanium;chloride exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in nucleophilic substitution reactions, the compound targets electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Dimethylammonium chloride
- N,N-Dimethylmethyleneammonium iodide
- Didecyldimethylammonium chloride
Uniqueness
Dimethyl(methylaminomethylidene)azanium;chloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it versatile in organic synthesis. Additionally, its applications in multiple fields, including chemistry, biology, and industry, highlight its importance and utility.
Properties
IUPAC Name |
dimethyl(methylaminomethylidene)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-5-4-6(2)3;/h4H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIDCMLTHTTZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=[N+](C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.